2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene
Description
Properties
Molecular Formula |
C8H6F3NO4 |
|---|---|
Molecular Weight |
237.13 g/mol |
IUPAC Name |
2-methoxy-1-nitro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H6F3NO4/c1-15-7-4-5(16-8(9,10)11)2-3-6(7)12(13)14/h2-4H,1H3 |
InChI Key |
ZNQCZJLHSDUMCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
Key parameters influencing yield and selectivity include:
| Parameter | Optimal Range | Effect on Reaction Outcome |
|---|---|---|
| HNO₃ Concentration | 65–70% (v/v) | Higher concentrations risk over-nitration |
| H₂SO₄ Ratio | 1:1.5 (HNO₃:H₂SO₄) | Ensures complete protonation of HNO₃ |
| Temperature | 0–5°C | Minimizes side reactions |
| Reaction Time | 2–4 hours | Balances completion and byproduct formation |
Maintaining temperatures below 5°C is critical to prevent the decomposition of the trifluoromethoxy group, which is sensitive to strong acids at elevated temperatures. The regioselectivity of nitration is governed by the electronic effects of the substituents: the methoxy group (electron-donating) directs nitration to the ortho and para positions, while the trifluoromethoxy group (electron-withdrawing) deactivates the ring, favoring nitration at the meta position relative to itself. The observed 1-nitro product arises from a balance of these competing effects.
Mechanistic Insights into Nitro Group Introduction
The nitration mechanism proceeds via electrophilic aromatic substitution (EAS). The nitronium ion attacks the aromatic ring at the position of highest electron density, dictated by the substituents:
Generation of NO₂⁺ :
$$ \text{HNO}3 + 2\text{H}2\text{SO}4 \rightarrow \text{NO}2^+ + \text{H}3\text{O}^+ + 2\text{HSO}4^- $$Electrophilic Attack :
The methoxy group donates electron density via resonance, activating the ortho and para positions. However, the trifluoromethoxy group’s -I effect reduces electron density at its meta position, creating a regiochemical preference for nitration at the 1-position.Deprotonation :
The intermediate arenium ion loses a proton to regenerate aromaticity, yielding the nitro-substituted product.
Workup and Purification Strategies
Post-reaction workup involves quenching the acidic mixture in ice water, followed by extraction with dichloromethane or ethyl acetate. The crude product is purified via recrystallization from ethanol/water mixtures, leveraging the compound’s moderate solubility in polar solvents. Analytical data for the purified compound include:
| Property | Value | Method |
|---|---|---|
| Melting Point | 47–49°C | Differential Scanning Calorimetry |
| Purity (HPLC) | >98% | Reverse-phase HPLC |
| Yield | 70–85% | Gravimetric Analysis |
Alternative Synthetic Routes
Halogenation-Nitration Sequences
Industrial-Scale Production Considerations
Scaling the synthesis requires addressing:
- Heat Management : Exothermic nitration necessitates jacketed reactors with rapid cooling systems.
- Waste Streams : Neutralization of spent acid generates sulfate/nitrate salts, requiring recycling or treatment.
- Process Automation : Continuous-flow systems improve consistency and safety by minimizing human exposure to hazardous reagents.
Challenges and Mitigation Strategies
| Challenge | Mitigation Approach |
|---|---|
| Over-nitration | Gradual addition of HNO₃, strict temperature control |
| Trifluoromethoxy group hydrolysis | Use of anhydrous conditions, minimized reaction time |
| Isomer formation | Optimized stoichiometry and catalytic additives |
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 2-Methoxy-1-amino-4-(trifluoromethoxy)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene depends on the specific application and the target moleculeFor example, the nitro group can participate in redox reactions, while the methoxy and trifluoromethoxy groups can influence the compound’s electronic properties and interactions with other molecules .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Compound 1 : 4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene
- Molecular Formula: C₈H₄F₅NO₃
- Substituents :
- 2-Nitro (electron-withdrawing)
- 1-Trifluoromethyl (CF₃, electron-withdrawing)
- 4-Difluoromethoxy (OCF₂H, less electron-withdrawing than OCF₃)
- Key Differences: The trifluoromethyl group (CF₃) at position 1 replaces the trifluoromethoxy group (OCF₃) in the target compound.
Compound 2 : 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene
- Molecular Formula: C₇H₃ClF₃NO₃
- Substituents: 2-Chloro (Cl, electron-withdrawing) 4-Nitro (NO₂) 1-Trifluoromethoxy (OCF₃)
- Key Differences :
- Chloro at position 2 vs. methoxy in the target compound. Chloro’s stronger electron-withdrawing nature deactivates the ring more significantly.
- Nitro at position 4 instead of position 1, altering resonance effects and directing properties.
Compound 3 : 1-Bromo-4-(trifluoromethoxy)benzene
- Molecular Formula : C₇H₄BrF₃O
- Substituents :
- 1-Bromo (Br, weakly deactivating)
- 4-Trifluoromethoxy (OCF₃)
- Key Differences :
- Lacks a nitro group, reducing electrophilic reactivity. Bromine’s larger atomic size may increase steric hindrance.
Physicochemical Properties
*Estimated data for the target compound based on structural analogs.
Biological Activity
2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene, also known as a trifluoromethoxy-substituted nitrobenzene compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. The trifluoromethoxy group enhances the compound's lipophilicity, which may facilitate its interaction with biological membranes and molecular targets. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by case studies and research findings.
The structural formula of 2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene can be represented as follows:
This compound features a methoxy group (-OCH₃), a nitro group (-NO₂), and a trifluoromethoxy group (-OCF₃), which contribute to its unique chemical behavior and biological interactions.
Antimicrobial Activity
Research indicates that compounds with trifluoromethoxy groups exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains, including Escherichia coli and Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| Compound A | 4.88 µg/mL | Bacillus mycoides |
| Compound B | 10 µg/mL | E. coli |
| Compound C | 5 µg/mL | C. albicans |
The presence of the trifluoromethoxy group is believed to enhance the interaction with microbial membranes, leading to increased efficacy .
Anticancer Activity
The anticancer potential of 2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene has been investigated through various in vitro studies. Notably, compounds with similar structures have shown promising results against multiple human cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of related compounds against A549 (lung cancer) and HeLa (cervical cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like Doxorubicin:
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| Compound D | A549 | 22.4 | 52.1 |
| Compound E | HeLa | 17.8 | 40.0 |
These findings suggest that the trifluoromethoxy substitution may enhance the anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
The biological activity of 2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene is hypothesized to involve several mechanisms:
- Lipophilicity Enhancement : The trifluoromethoxy group increases membrane permeability, allowing better interaction with cellular targets .
- Protein Interaction : Molecular docking studies suggest that the compound may interact with specific enzymes or receptors involved in cancer progression, potentially inhibiting their activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
